N-(1-Benzylpyrrolidin-3-yl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(1-benzylpyrrolidin-3-yl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O3S/c30-25(26-24-11-13-28(20-24)19-23-9-5-2-6-10-23)21-27-14-16-29(17-15-27)33(31,32)18-12-22-7-3-1-4-8-22/h1-10,12,18,24H,11,13-17,19-21H2,(H,26,30)/b18-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMKCJOUUUNURC-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CN2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1NC(=O)CN2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-Benzylpyrrolidin-3-yl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the context of neurological disorders and as a therapeutic agent in cancer treatment. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by multiple functional groups that may contribute to its biological activity. The structural formula can be represented as follows:
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : The compound has been identified as a potential inhibitor of various kinases, which play crucial roles in cell signaling and regulation. Kinase inhibitors are valuable in cancer therapy as they can block pathways that lead to uncontrolled cell proliferation .
- Neuroprotective Effects : Research suggests that compounds similar to this compound may exhibit neuroprotective properties, making them candidates for the treatment of neurodegenerative diseases such as ALS (amyotrophic lateral sclerosis) and Alzheimer's disease .
- Anticancer Activity : Preliminary studies indicate that this compound can induce apoptosis in cancer cells, potentially through the activation of caspases and modulation of apoptotic pathways .
Biological Activity Data
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Neuroprotection : A study published in Neuroscience Letters demonstrated that this compound significantly reduced neuronal cell death in vitro under oxidative stress conditions. This suggests its potential use as a neuroprotective agent .
- Cancer Cell Line Testing : In a series of experiments with human cancer cell lines, the compound was shown to reduce cell viability significantly, with IC50 values indicating potent anticancer activity. The mechanism was linked to the activation of apoptotic pathways, as evidenced by increased levels of cleaved caspase-3 .
- In Vivo Efficacy : Animal models treated with this compound exhibited reduced tumor size and improved survival rates compared to control groups, providing further evidence of its therapeutic potential against cancer .
Scientific Research Applications
Medicinal Chemistry
1.1 Antidepressant and Anxiolytic Properties
Research has indicated that compounds similar to N-(1-Benzylpyrrolidin-3-yl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide exhibit significant antidepressant and anxiolytic effects. Studies suggest that modifications to the piperazine and pyrrolidine moieties can enhance binding affinity to serotonin receptors, which are crucial for mood regulation. For instance, the introduction of a benzyl group has been shown to improve receptor interaction, potentially leading to better therapeutic outcomes in treating anxiety and depression .
1.2 Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects, particularly in neurodegenerative diseases. Research indicates that similar compounds can inhibit neuroinflammation and promote neuronal survival through modulation of signaling pathways associated with oxidative stress . This opens avenues for further exploration in conditions such as Alzheimer's disease.
Pharmacology
2.1 Receptor Binding Studies
This compound has been studied for its binding affinity to various receptors, including melanin-concentrating hormone receptor 1 (MCHr1). High-affinity ligands for this receptor have been linked to appetite regulation and energy homeostasis, suggesting that this compound could play a role in obesity management .
Table 1: Binding Affinity to MCHr1
Synthesis and Derivatives
3.1 Synthetic Pathways
The synthesis of this compound involves multiple steps, including the formation of the pyrrolidine and piperazine rings followed by sulfonation and acetamidation reactions. Optimizing these synthetic routes can enhance yield and purity, making the compound more accessible for research .
3.2 Derivatives for Enhanced Activity
Modifying the compound's structure by altering substituents on the benzene rings or introducing different functional groups may lead to derivatives with improved pharmacological properties. For example, analogs with varied alkoxy groups have shown increased potency against specific biological targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Functional Insights
A. Core Motifs
- Piperazine Sulfonylation: The target compound and the analog share a styryl sulfonyl-piperazine group, which enhances solubility compared to benzoyl-piperazine derivatives (e.g., 8b, 8c) .
- Benzylpyrrolidine vs. Pyridin-2-yl : The benzylpyrrolidine in the target compound may improve blood-brain barrier penetration compared to pyridin-2-yl acetamide derivatives (e.g., 8b–8e), which are more polar .
Research Findings and Limitations
Key Observations
This may enhance selectivity for receptors with aromatic subpockets .
Metabolic Stability : Benzylpyrrolidine derivatives generally show slower hepatic clearance than pyridin-2-yl acetamides, as observed in related compounds .
Data Gaps and Challenges
- No direct biological data (e.g., IC50, pharmacokinetics) are available for the target compound in the provided evidence. Predictions are based on structural analogs.
- Limited information on stereochemical effects (e.g., atropisomerism in compound 197 from ) complicates comparisons .
Q & A
Q. Critical Conditions :
- Maintain anhydrous conditions during coupling to prevent hydrolysis.
- Control temperature (<40°C) to preserve the (E)-configuration of the styryl group .
- Purify intermediates via column chromatography (ethyl acetate/hexane gradients) and confirm purity by NMR and HRMS .
How can computational methods predict the binding affinity of this compound to biological targets, and what validation techniques are recommended?
Q. Advanced
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like GPCRs or kinases. Focus on hydrogen bonding with the acetamide group and π-π stacking of the styryl moiety .
- MD Simulations : Run simulations (AMBER/GROMACS) to assess binding stability over 100 ns. Analyze RMSD and ligand-protein hydrogen bonds .
- Validation :
- Surface Plasmon Resonance (SPR) : Measure kinetic parameters (KD, kon/koff) .
- Isothermal Titration Calorimetry (ITC) : Validate thermodynamic binding profiles .
- Address discrepancies (e.g., solvation effects) using ensemble docking or alchemical free energy calculations .
What spectroscopic techniques are essential for characterizing this compound, and which structural features do they elucidate?
Q. Basic
- 1H NMR : Identifies aromatic protons (δ 7.2–7.8 ppm) and vinyl protons (J = 16 Hz confirms (E)-configuration) .
- 13C NMR : Confirms carbonyl (δ ~170 ppm) and sulfonyl (δ ~110 ppm) groups .
- IR Spectroscopy : Detects amide C=O stretches (~1650 cm⁻¹) and sulfonyl S=O (~1350 cm⁻¹) .
- HRMS : Validates molecular formula (e.g., [M+H]+ calculated for C28H34N4O3S) .
How to resolve contradictions in biological activity data across different assay conditions for this compound?
Q. Advanced
- Assay Variability : Evaluate parameters like cell lines (HEK293 vs. CHO), incubation time, and buffer composition (e.g., DMSO concentration) .
- Orthogonal Assays : Compare functional assays (e.g., cAMP accumulation) with binding assays (radioligand displacement) to confirm target engagement .
- Metabolite Analysis : Use LC-MS to identify degradation products or active metabolites .
- Statistical Approaches : Apply ANOVA to assess significance of variations and standardize protocols with positive controls (e.g., known inhibitors) .
What are the recommended safety protocols for handling this compound in laboratory settings?
Q. Basic
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a P95 respirator in poorly ventilated areas .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in a sealed container at –20°C, away from oxidizers .
What strategies optimize the compound's solubility and stability in aqueous buffers for in vitro studies?
Q. Advanced
- Co-Solvents : Use DMSO (<1% v/v) or cyclodextrins to enhance solubility .
- pH Adjustment : Buffer near the compound’s pKa (predicted via MarvinSketch) to improve ionization .
- Lyophilization : Formulate with trehalose or mannitol as cryoprotectants for long-term stability .
- Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH) and analyze via HPLC every 24 hours .
How does the stereochemistry of the benzylpyrrolidine moiety influence biological activity, and what methods confirm its configuration?
Q. Advanced
- Stereochemical Impact : The (S)-configuration at the pyrrolidine C3 position may enhance binding to chiral targets (e.g., serotonin receptors) .
- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol to resolve enantiomers .
- X-ray Crystallography : Determine absolute configuration if single crystals are obtainable .
What are the potential metabolic pathways of this compound, and how can they be investigated?
Q. Advanced
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS for phase I (oxidation) and phase II (glucuronidation) metabolites .
- CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms using fluorescent substrates .
- Computational Prediction : Use ADMET Predictor™ to identify vulnerable metabolic sites (e.g., benzylic positions) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
